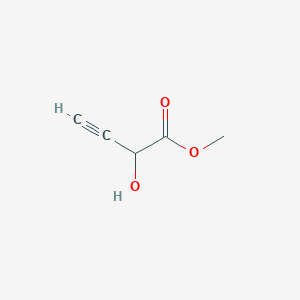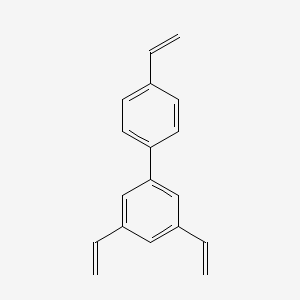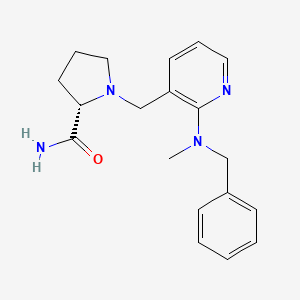
(S)-1-((2-(Benzyl(methyl)amino)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((2-(Benzyl(methyl)amino)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a pyridine ring, and a benzyl group. Its unique configuration and properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2-(Benzyl(methyl)amino)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a series of reactions, often involving halogenation and subsequent nucleophilic substitution.
Attachment of the Benzyl Group: The benzyl group is attached via a nucleophilic substitution reaction, where a benzyl halide reacts with an amine group on the intermediate compound.
Final Coupling: The final step involves coupling the pyrrolidine and pyridine intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimizations are made to improve yield, reduce costs, and ensure the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring are commonly used in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((2-(Benzyl(methyl)amino)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Benzyl halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-((2-(Benzyl(methyl)amino)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-((2-(Benzyl(methyl)amino)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-1-((2-(Benzyl(methyl)amino)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide: The enantiomer of the compound, with similar but distinct properties.
N-Benzylpyrrolidine-2-carboxamide: A structurally related compound with different functional groups.
Pyridine-3-carboxamide derivatives: Compounds with a similar pyridine core but varying substituents.
Uniqueness
(S)-1-((2-(Benzyl(methyl)amino)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide is unique due to its specific configuration and the presence of both pyrrolidine and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H24N4O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2S)-1-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H24N4O/c1-22(13-15-7-3-2-4-8-15)19-16(9-5-11-21-19)14-23-12-6-10-17(23)18(20)24/h2-5,7-9,11,17H,6,10,12-14H2,1H3,(H2,20,24)/t17-/m0/s1 |
InChI Key |
GGEMMYXUDZDOBY-KRWDZBQOSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CN3CCC[C@H]3C(=O)N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CN3CCCC3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


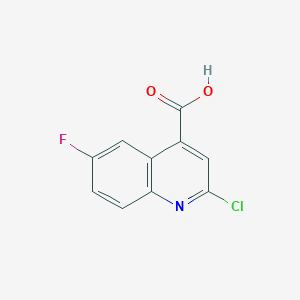


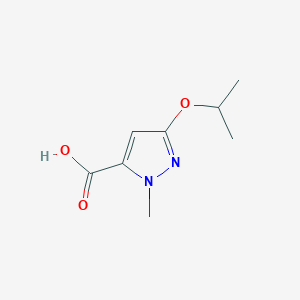
![tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B12985048.png)
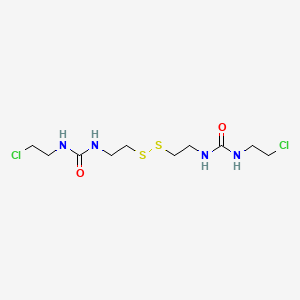
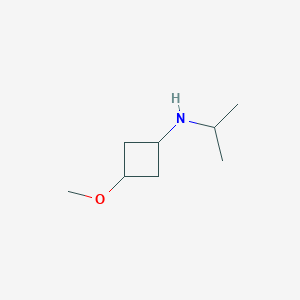
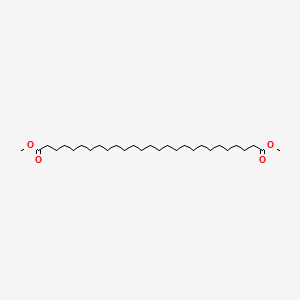
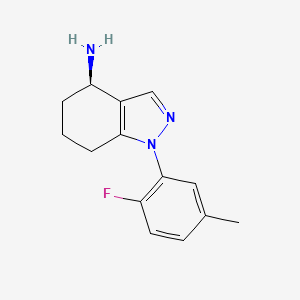

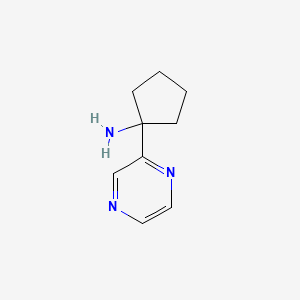
![9-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12985084.png)
